BenchChemオンラインストアへようこそ!

Helenalin

Transcription factor selectivity C/EBPβ inhibition NF-κB pathway

Helenalin is the definitive covalent probe for NF-κB p65 DNA-binding interface studies, not a generic pathway inhibitor. Unlike IKK inhibitors or proteasome-targeting agents, it alkylates Cys38 on the p65 subunit via its α-methylene-γ-lactone Michael acceptor, directly blocking DNA binding. Critically, it demonstrates ~10-fold selectivity for C/EBPβ (EC50 0.1–0.4 μM) over NF-κB—a profile absent in other sesquiterpene lactones. Substitution with analogs lacking this electrophilic moiety (e.g., 11α,13-dihydrohelenalin) or kinase-targeted NF-κB inhibitors will confound mechanism-of-action studies. Also validated for antitrypanosomal reference (SI ~10 vs. mammalian cells) and pediatric RMS apoptosis models (ROS/ER stress/NF-κB axis). Choose Helenalin when covalent p65 targeting with defined C/EBPβ selectivity is required.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
CAS No. 6754-13-8
Cat. No. B1673037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelenalin
CAS6754-13-8
SynonymsHelenalin, Helenalin A, HSDB 3490, PF 56
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1
InChIKeyZVLOPMNVFLSSAA-XEPQRQSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN WATER;  SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Helenalin (CAS 6754-13-8): A Sesquiterpene Lactone with Covalent p65 Targeting Activity — Research Compound Procurement Guide


Helenalin (CAS 6754-13-8) is a pseudoguaianolide sesquiterpene lactone isolated from Arnica montana and other Asteraceae species [1]. It functions as a covalent inhibitor that selectively targets the p65 subunit of NF-κB via alkylation of cysteine sulfhydryl groups, thereby blocking DNA binding [2]. As a research tool compound, Helenalin is distinct from other NF-κB inhibitors due to its specific p65-targeting mechanism and its differential inhibitory profile across transcription factors .

Why Generic NF-κB Inhibitors Cannot Substitute for Helenalin (CAS 6754-13-8) in p65-Specific Research Applications


Unlike broad-spectrum NF-κB inhibitors that target upstream kinases (e.g., IKK inhibitors) or proteasomal degradation pathways, Helenalin exerts its effect through covalent modification of the p65 DNA-binding interface [1]. This mechanism is structurally distinct from other sesquiterpene lactones: the α-methylene-γ-lactone moiety required for Michael addition is present in Helenalin but reduced in analogs such as 11α,13-dihydrohelenalin, leading to differential bioactivity [2]. Furthermore, Helenalin demonstrates marked selectivity for C/EBPβ over NF-κB inhibition, a profile not observed across the class . Substitution with generic NF-κB inhibitors or structurally related lactones would therefore confound studies requiring this specific covalent targeting profile.

Quantitative Differentiation Evidence for Helenalin (CAS 6754-13-8) Relative to Structural Analogs and In-Class Compounds


C/EBPβ vs. NF-κB Selectivity Profile: Helenalin Preferentially Inhibits C/EBPβ by an Order of Magnitude

Helenalin demonstrates differential inhibitory potency between two transcription factors, with approximately 10-fold greater activity against C/EBPβ compared to NF-κB. This selectivity profile is quantitatively established by EC50 measurements .

Transcription factor selectivity C/EBPβ inhibition NF-κB pathway

Antiprotozoal Selectivity Index: Helenalin Exhibits 10-Fold Therapeutic Window Over Mammalian Cytotoxicity

Helenalin and its esters demonstrate selective antiprotozoal activity against Trypanosoma brucei rhodesiense with IC50 values approximately 10-fold lower than their cytotoxic activity against mammalian cells, establishing a quantifiable selectivity window .

Antitrypanosomal activity Selectivity index Trypanosoma brucei

Structural Determinant of Activity: α-Methylene-γ-Lactone Moiety Confers Differential Reactivity vs. 11α,13-Dihydrohelenalin

Helenalin contains an α-methylene-γ-lactone moiety that acts as a Michael acceptor for covalent modification of target cysteine residues. In contrast, 11α,13-dihydrohelenalin lacks this reactive exocyclic methylene group due to reduction of the double bond [1]. This structural difference is associated with distinct pharmacological potency and metabolic fate .

Structure-activity relationship Michael addition Covalent inhibitor

Differential Modulation of ATRA-Induced Differentiation: Helenalin vs. Parthenolide in Leukemia Cell Models

In HL-60 leukemia cells, Helenalin enhances all-trans retinoic acid (ATRA)-induced differentiation through distinct signaling pathway modulation compared to other sesquiterpene lactones. While Helenalin, costunolide, and parthenolide all increased ATRA-induced differentiation, the study reports that these compounds act via distinct pathways [1].

Leukemia cell differentiation ATRA synergy Parthenolide comparator

Recommended Research Applications for Helenalin (CAS 6754-13-8) Based on Quantitative Differentiation Evidence


Investigating Differential Transcription Factor Selectivity (C/EBPβ vs. NF-κB)

Helenalin is the appropriate research tool for studies requiring selective modulation of C/EBPβ over NF-κB, with a quantifiable 10-fold EC50 difference (0.1–0.4 μM for C/EBPβ) . This selectivity profile is not documented for other common sesquiterpene lactone NF-κB inhibitors.

Covalent p65 DNA-Binding Interface Targeting Studies

For investigations requiring direct covalent modification of the NF-κB p65 DNA-binding interface via cysteine alkylation, Helenalin is mechanistically distinct from kinase-targeted NF-κB inhibitors. The compound's Michael acceptor functionality is essential for this covalent mechanism .

Antitrypanosomal Selectivity Screening and Lead Optimization

In antiparasitic drug discovery programs targeting Trypanosoma brucei rhodesiense, Helenalin provides a defined baseline selectivity index (approximately 10-fold over mammalian cytotoxicity) . This established therapeutic window supports its use as a reference compound for evaluating novel antitrypanosomal agents.

RMS Cell Death Mechanism Studies Involving Oxidative Stress and NF-κB Crosstalk

Helenalin has demonstrated in vitro antiproliferative efficacy in rhabdomyosarcoma (RMS) models, with mechanism characterized by ROS elevation, mitochondrial membrane potential decrease, ER stress induction, and NF-κB pathway deactivation . This defined mechanism profile supports its use as a probe compound in pediatric sarcoma research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Helenalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.